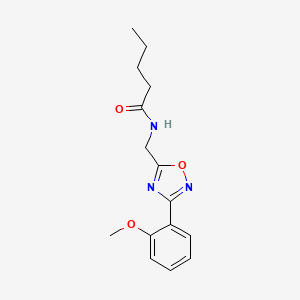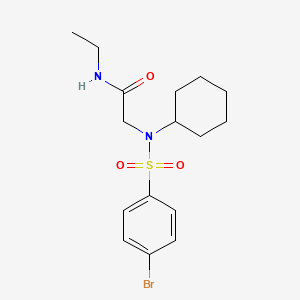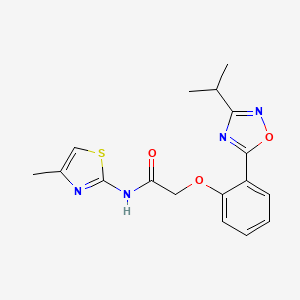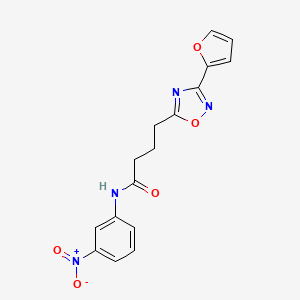
4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(3-nitrophenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(3-nitrophenyl)butanamide is a compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs. This compound is a member of the oxadiazole family, which is known for its diverse pharmacological properties. In
Scientific Research Applications
4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(3-nitrophenyl)butanamide has potential applications in the development of new drugs due to its diverse pharmacological properties. It has been shown to exhibit anti-inflammatory, antioxidant, antitumor, and antimicrobial activities. These properties make it a promising candidate for the development of drugs to treat a range of diseases, including cancer, inflammation, and infectious diseases.
Mechanism of Action
The mechanism of action of 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(3-nitrophenyl)butanamide is not fully understood. However, studies have suggested that it may exert its pharmacological effects through the modulation of various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. It has also been shown to inhibit the activity of enzymes such as COX-2 and iNOS, which are involved in inflammation.
Biochemical and Physiological Effects:
Studies have shown that 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(3-nitrophenyl)butanamide exhibits a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as TNF-α and IL-6, as well as the expression of adhesion molecules such as ICAM-1 and VCAM-1. It has also been shown to inhibit the growth of cancer cells and induce apoptosis. In addition, it has been shown to have antimicrobial activity against a range of bacteria and fungi.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(3-nitrophenyl)butanamide in lab experiments is its diverse pharmacological properties, which make it a promising candidate for the development of new drugs. It is also relatively easy to synthesize and purify. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in drug development.
Future Directions
There are several future directions for research on 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(3-nitrophenyl)butanamide. One direction is to further investigate its mechanism of action and identify specific targets for drug development. Another direction is to explore its potential applications in the treatment of specific diseases, such as cancer and inflammation. Additionally, future research could focus on optimizing its pharmacokinetic and pharmacodynamic properties to improve its efficacy and reduce its toxicity. Finally, there is a need for more studies to evaluate its safety and potential side effects.
Synthesis Methods
The synthesis of 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(3-nitrophenyl)butanamide involves the reaction of 3-(furan-2-yl)-1,2,4-oxadiazole-5-carboxylic acid with 3-nitrobenzoyl chloride and 4-aminobutanoic acid in the presence of a coupling reagent. The reaction takes place in a solvent such as dimethylformamide or dimethylacetamide and is typically carried out under reflux conditions. The resulting product is purified using column chromatography or recrystallization.
properties
IUPAC Name |
4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-(3-nitrophenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O5/c21-14(17-11-4-1-5-12(10-11)20(22)23)7-2-8-15-18-16(19-25-15)13-6-3-9-24-13/h1,3-6,9-10H,2,7-8H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQFXGCWNIUPGNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CCCC2=NC(=NO2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

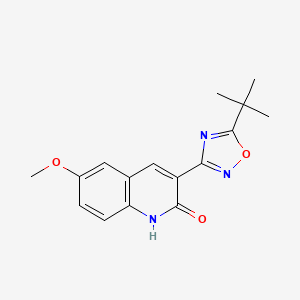
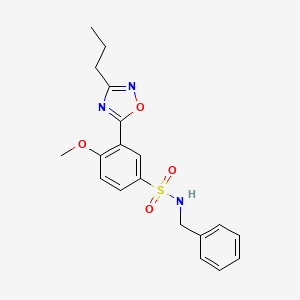

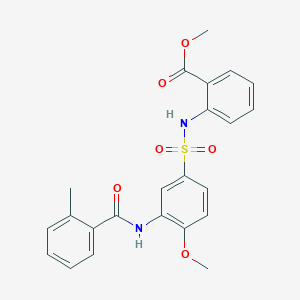
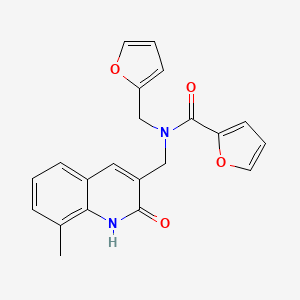

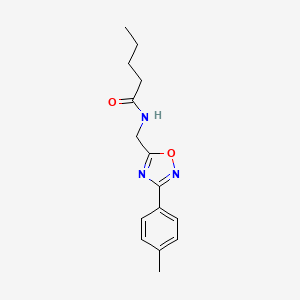
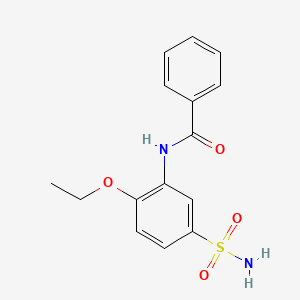
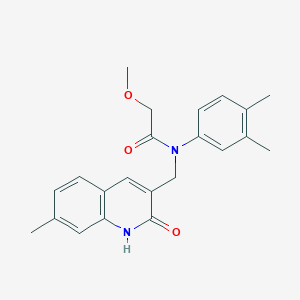

![N-[2-(cyclohex-1-en-1-yl)ethyl]-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B7706016.png)
